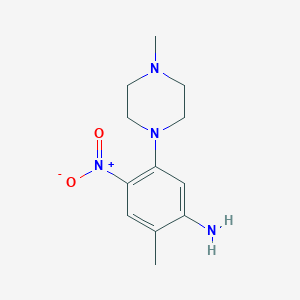
2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline is an organic compound with a complex structure that includes a nitro group, a methyl group, and a piperazine ring
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown significant effects in various biological activities, suggesting that this compound may also have notable effects at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-methyl-5-aminotoluene to introduce the nitro group. This is followed by the substitution of the amino group with a piperazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-(4-methylpiperazin-1-yl)-4-aminoaniline.
Applications De Recherche Scientifique
2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(4-methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: This compound has a similar piperazine ring but differs in its core structure.
2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine: This compound lacks the nitro group present in 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline.
Uniqueness
This compound is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9-7-12(16(17)18)11(8-10(9)13)15-5-3-14(2)4-6-15/h7-8H,3-6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAMVFVLQSGMHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCN(CC2)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387687 |
Source


|
| Record name | 2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347355-95-7 |
Source


|
| Record name | 2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
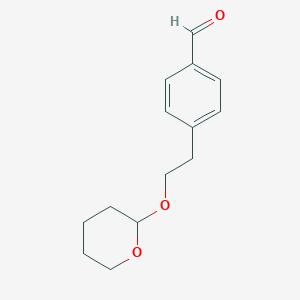
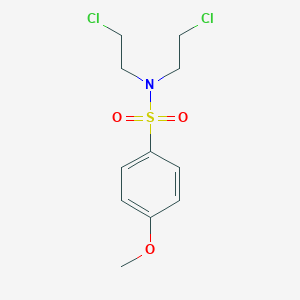

![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)
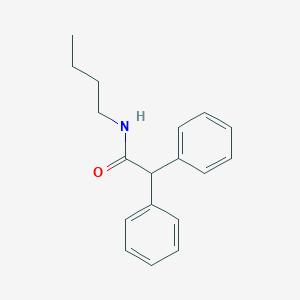
![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)
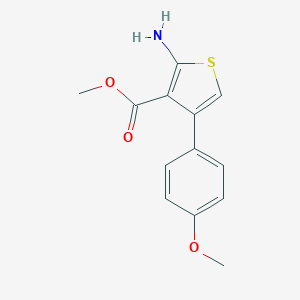

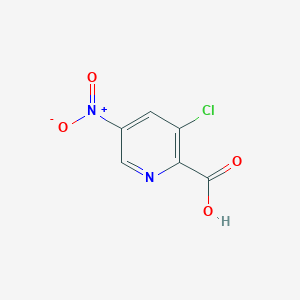
![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)
![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)
![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)
![N-[[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-ethoxybenzamide](/img/structure/B187675.png)
